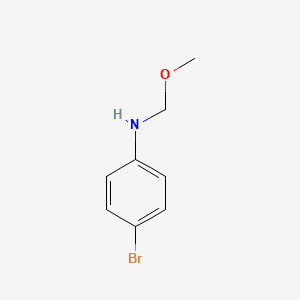

4-Bromo-N-(methoxymethyl)aniline

Description

Significance of Aniline (B41778) Derivatives in Organic Chemistry Research

Aniline, a primary aromatic amine with the chemical formula C₆H₅NH₂, and its derivatives represent a cornerstone of organic chemistry. wikipedia.org These compounds are indispensable as foundational materials and intermediates in a wide range of chemical syntheses. wikipedia.orgontosight.ai The industrial relevance of aniline is substantial, with major applications in the manufacturing of precursors for polyurethanes, chemicals for rubber processing, and a variety of dyes and pigments. wikipedia.orgsci-hub.se

The chemical versatility of aniline derivatives is rooted in the reactivity of both the amino group and the aromatic ring. researchgate.net The amino group readily undergoes reactions such as acylation and alkylation. wikipedia.org It is also pivotal in the formation of diazonium salts, which are exceptionally versatile intermediates that allow for the introduction of numerous functional groups onto the aromatic ring through reactions like the Sandmeyer reaction. wikipedia.org The amino group also activates the aromatic ring, making it highly susceptible to electrophilic substitution reactions, primarily at the ortho and para positions. wikipedia.org This enhanced reactivity facilitates the synthesis of a diverse array of substituted aniline compounds. wikipedia.orgacs.org

In the realm of materials science, aniline derivatives serve as monomers for conducting polymers like polyaniline, which have applications in the development of chemical sensors. researchgate.net Furthermore, the aniline structural motif is a key component in many pharmaceutical products, including the common analgesic paracetamol, as well as in naturally occurring biologically active molecules like vitamins, hormones, and alkaloids. sci-hub.seontosight.ai The ongoing investigation into aniline derivatives continues to drive innovation in synthetic methodologies, leading to the creation of novel materials and potential therapeutic agents. researchgate.netthieme-connect.com

Overview of Halogenated Aromatic Amines as Synthetic Intermediates

Halogenated aromatic amines are a specific class of aniline derivatives in which one or more hydrogen atoms on the benzene (B151609) ring are substituted by a halogen, such as bromine, chlorine, or iodine. rsc.org This structural modification significantly alters the compound's chemical reactivity and physical characteristics. chemicalbook.com These compounds are of great value as intermediates in various sectors of the chemical industry. google.com

Their utility is particularly pronounced in the synthesis of pharmaceuticals and agrochemicals. studymind.co.uk The halogen atom acts as a crucial functional "handle," enabling further molecular complexity through metal-catalyzed cross-coupling reactions. For example, 4-bromoaniline (B143363) serves as a key precursor in the synthesis of various complex molecules. chemicalbook.com The strategic placement of a halogen can also be used to modulate the biological activity of a target molecule.

In the dye manufacturing industry, halogenated anilines are employed in the production of azo dyes, where the halogen atom can improve the stability and chromatic properties of the final product. ontosight.aichemicalbook.com They are also integral to the development of organic electronic materials, including those for organoelectroluminescence devices. google.com The synthesis of these important intermediates is typically achieved either by the direct halogenation of an aromatic amine or through the reduction of a halogenated nitroaromatic precursor. studymind.co.uklibretexts.org

Structural Context of 4-Bromo-N-(methoxymethyl)aniline within N-Substituted Anilines

This compound is a member of the N-functionalized haloaniline family. Its structure is defined by two principal modifications to the basic aniline framework: a bromine atom is situated at the para-position (C4) of the benzene ring, and a methoxymethyl group (-CH₂OCH₃) is bonded to the nitrogen atom of the amine.

The "4-Bromo-" designation specifies its identity as a haloaniline, with the bromine atom providing a reactive site for synthetic transformations, most notably metal-catalyzed cross-coupling reactions that form new carbon-carbon or carbon-heteroatom bonds.

The "N-(methoxymethyl)" component indicates that the aniline's nitrogen atom is functionalized. N-substitution is a widely used tactic in organic synthesis to modify a molecule's reactivity. derpharmachemica.comnih.gov In this case, the methoxymethyl (MOM) group alters the electronic and steric environment of the nitrogen atom compared to an unsubstituted primary amine like in 4-bromoaniline. wikipedia.org This N-functionalization creates a more complex and often more synthetically versatile building block for constructing elaborate molecular architectures.

Compound Data

Interactive Table of Compound Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| 4-Bromo-N,N-dimethylaniline | C₈H₁₀BrN | 200.08 | Crystalline Solid |

| 4-Bromoaniline | C₆H₆BrN | 172.025 | Solid |

| 4-Bromo-N,N-bis(4-methoxyphenyl)aniline | C₂₀H₁₈BrNO₂ | 396.27 | Solid |

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Bromine

The bromine substituent on the aromatic ring of this compound is a key site for a variety of powerful palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a widely utilized method for the formation of biaryl structures by reacting an aryl halide with an organoboron compound. In the context of this compound, this reaction allows for the introduction of a new aryl or heteroaryl group at the 4-position of the aniline ring.

The reaction typically employs a palladium catalyst, such as palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), in the presence of a base and a suitable solvent. nih.govresearchgate.net The choice of ligand and reaction conditions can significantly influence the efficiency and selectivity of the coupling. For instance, studies on similar bromoaniline derivatives have shown that electron-donating or withdrawing groups on the coupling partner can affect the reaction rate and yield. researchgate.net A comparative study on the Suzuki reaction of various bromoanilines indicated that while electron-withdrawing groups on the aryl bromide can enhance reactivity, the presence of an amino group, even when protected, can influence the reaction kinetics. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling with Bromoaniline Derivatives

| Aryl Bromide | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromo-2-methylaniline | Various arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | (E)-4-Aryl-N-(...)-2-methylaniline derivatives | 33-46 | nih.gov |

| 4-Bromoanisole | Phenylboronic acid | Pd-bpydc-Nd | 4-Methoxybiphenyl | up to 97 | researchgate.net |

| ortho-Bromoanilines | Various boronic esters | CataXCium A Pd G3 | Ortho-substituted anilines | Good to excellent | nih.govrsc.org |

Heck Reaction and Sonogashira Coupling for C-C Bond Formation

The Heck reaction and the Sonogashira coupling are pivotal for the formation of new carbon-carbon bonds, specifically by introducing alkenyl and alkynyl groups, respectively, onto the aromatic ring.

The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene. organic-chemistry.org For bromoaniline derivatives, protecting the amino group is often necessary to achieve good yields and prevent side reactions. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for the successful vinylation of this compound.

The Sonogashira coupling facilitates the reaction between the aryl bromide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is highly effective for synthesizing arylalkynes. The reactivity of the aryl halide in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org Therefore, the bromo-substituent in this compound provides a reactive site for this transformation. Copper-free Sonogashira protocols have also been developed. libretexts.org

Table 2: C-C Bond Forming Reactions with Bromoaniline Derivatives

| Reaction | Substrate | Reagent | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Heck Reaction | 4-Bromo-2,6-dimethylaniline | Acrylonitrile | Pd/C | Substituted acrylonitrile | researchgate.net |

| Sonogashira Coupling | 1-Bromo-4-iodobenzene | Trimethylsilylacetylene | Pd(0)/Cu(I) | Bis(4-bromophenyl)acetylene | wikipedia.org |

| Decarbonylative Sonogashira | Carboxylic acids | Terminal alkynes | Pd/Cu or Ni/Cu | Arylalkynes | nih.gov |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction allows for the coupling of an aryl halide with an amine. In the case of this compound, this reaction could be employed to introduce a second amino group at the 4-position, leading to substituted phenylenediamine derivatives after deprotection of the MOM group.

The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst and, crucially, the phosphine (B1218219) ligand. rug.nl Different generations of catalyst systems have been developed to accommodate a wide range of amine and aryl halide coupling partners under increasingly mild conditions. wikipedia.org The reaction mechanism involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org

Table 3: Buchwald-Hartwig Amination with Bromoarenes

| Aryl Bromide | Amine | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Bromobenzene | Various secondary amines | TrixiePhos/t-BuOLi or XPhos/t-BuONa | N-Aryl amines | nih.gov |

| 2- or 4-Bromo estrone (B1671321) derivatives | Aniline | Pd(OAc)₂ / X-Phos | Aminated estrone derivatives | beilstein-journals.org |

| Aryl bromides | Aminostannanes | Pd complexes of P(o-tol)₃ | Aryl amines | rug.nl |

Ligand and Catalyst Systems for Enhanced Reactivity and Selectivity

The choice of ligand and catalyst system is paramount in controlling the reactivity and selectivity of palladium-catalyzed cross-coupling reactions. For Suzuki-Miyaura couplings, ligands like triphenylphosphine (B44618) are common, but more specialized ligands such as CataXCium A Pd G3 have been shown to be highly effective for challenging substrates like unprotected ortho-bromoanilines. nih.govrsc.org

In Buchwald-Hartwig aminations, sterically hindered phosphine ligands like XPhos, TrixiePhos, and t-BuXPhos have proven to be highly effective in promoting the coupling of a wide range of amines with aryl bromides. nih.gov The development of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, allowing for the efficient coupling of primary amines. wikipedia.org The catalyst system, including the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the base (e.g., K₃PO₄, Cs₂CO₃, KOt-Bu), must be carefully optimized for each specific transformation to achieve the desired outcome. nih.govnih.govbeilstein-journals.org

Reactions Involving the N-Methoxymethyl Group

The N-methoxymethyl (MOM) group serves as a protecting group for the aniline nitrogen. Its primary role is to temporarily block the reactivity of the N-H bond, allowing for selective chemical transformations elsewhere in the molecule. A key aspect of its utility is the ability to be removed under specific conditions to regenerate the free amine.

Cleavage and Deprotection of the Methoxymethyl Amine (MOM-Amine)

The MOM group is an acetal (B89532) and is therefore susceptible to cleavage under acidic conditions. adichemistry.com This deprotection is a crucial step to unveil the aniline functionality after other desired chemical modifications have been performed on the molecule.

A common method for the removal of the MOM group involves treatment with an acid in a protic solvent. For example, refluxing in methanol (B129727) with a catalytic amount of concentrated hydrochloric acid is an effective method for deprotection. adichemistry.com Other acidic reagents and conditions can also be employed. adichemistry.comnih.gov

More recently, milder and more environmentally friendly methods for MOM deprotection have been developed. One such method utilizes a catalytic amount of carbon tetrabromide in isopropanol. researchgate.net Another eco-friendly approach involves the solvent-free trituration of the MOM-protected compound with p-toluenesulfonic acid (pTSA). benthamdirect.comeurekaselect.com This method is reported to be rapid and high-yielding, and it is compatible with a variety of other functional groups. benthamdirect.comeurekaselect.com

Table 4: Methods for Deprotection of MOM-Amines and Ethers

| Reagent/Catalyst | Solvent | Conditions | Comments | Reference |

|---|---|---|---|---|

| Concentrated HCl | Methanol | Reflux | Standard acidic hydrolysis | adichemistry.com |

| Carbon tetrabromide (cat.) | Isopropanol | Reflux | Mild deprotection | researchgate.net |

| p-Toluenesulfonic acid (pTSA) | Solvent-free | Room temperature | Eco-friendly, rapid | benthamdirect.comeurekaselect.com |

| Methanolic HCl | Methanol | - | Can lead to side reactions like Michael addition in enone systems | researchgate.net |

Nucleophilic Substitution at the Methylene (B1212753) Carbon of the Methoxymethyl Group

The methoxymethyl (MOM) group attached to the aniline nitrogen is susceptible to nucleophilic attack at the methylene carbon. This reactivity is a key feature in the use of the MOM group as a protecting group for amines. The ether linkage makes the methylene carbon electrophilic, allowing for its cleavage under specific conditions.

The general mechanism involves the attack of a nucleophile on the methylene carbon, leading to the displacement of the methoxy (B1213986) group and the regeneration of the N-H bond in the aniline. This process is often facilitated by acidic conditions, which protonate the oxygen of the methoxy group, making it a better leaving group (methanol).

Common nucleophiles used for this transformation include halides, water, and other alcohols. The reaction can be represented as follows:

Ar-NH-CH₂OCH₃ + Nu⁻ → Ar-NH-CH₂-Nu + CH₃O⁻

Where Ar represents the 4-bromophenyl group and Nu⁻ is the nucleophile. In the presence of an acid catalyst (H⁺), the reaction proceeds more readily:

Ar-NH-CH₂OCH₃ + H⁺ ⇌ Ar-NH-CH₂O⁺(H)CH₃

Ar-NH-CH₂O⁺(H)CH₃ + Nu⁻ → Ar-NH-CH₂-Nu + CH₃OH

This reactivity allows for the controlled deprotection of the amine, which is a crucial step in multi-step organic syntheses.

Transformations to Other N-Substituents

The N-methoxymethyl group can be transformed into other N-substituents through various chemical reactions. One common transformation is the complete removal of the methoxymethyl group to yield the parent aniline, 4-bromoaniline. This is typically achieved by acid-catalyzed hydrolysis.

Furthermore, the N-H bond, once deprotected, can undergo a range of reactions to introduce different substituents. For instance, it can be alkylated, acylated, or used in coupling reactions to form more complex molecules. While direct transformation of the N-methoxymethyl group to another N-alkyl or N-acyl group without deprotection is less common, it can be envisioned through a one-pot deprotection-functionalization sequence.

Modern synthetic methods, such as hydrogen autotransfer (or hydrogen borrowing) reactions, offer efficient ways to N-alkylate anilines using alcohols as alkylating agents in the presence of a transition metal catalyst. rsc.org For example, after deprotection of this compound to 4-bromoaniline, the resulting amine can be methylated using methanol with a ruthenium catalyst. rsc.org

Electrophilic Aromatic Substitution on the Phenyl Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution, a reaction where an electrophile replaces a hydrogen atom on the aromatic ring. makingmolecules.com The outcome of such reactions is dictated by the directing effects of the existing substituents: the bromine atom and the N-methoxymethylamino group.

Substituents on a benzene ring influence the position of incoming electrophiles. masterorganicchemistry.com They are classified as either activating or deactivating, and as ortho-, para- or meta-directors. wikipedia.org

N-(methoxymethyl)amino group: The nitrogen atom of the N-(methoxymethyl)amino group has a lone pair of electrons that can be donated into the benzene ring through resonance. youtube.com This increases the electron density of the ring, particularly at the ortho and para positions, making the ring more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.combyjus.com Therefore, the N-(methoxymethyl)amino group is a strong activating group and an ortho-, para-director. masterorganicchemistry.comstudymode.com

In this compound, the powerful activating and ortho-, para-directing effect of the N-(methoxymethyl)amino group dominates over the deactivating but also ortho-, para-directing effect of the bromine atom.

The regioselectivity of electrophilic aromatic substitution on this compound is determined by the combined directing effects of the two substituents. Since both the N-(methoxymethyl)amino group (at position 1) and the bromine atom (at position 4) direct incoming electrophiles to their respective ortho and para positions, we need to consider the available positions on the ring.

The positions ortho to the N-(methoxymethyl)amino group are positions 2 and 6. The position para to it is already occupied by the bromine atom. The positions ortho to the bromine atom are positions 3 and 5. The position para to the bromine is occupied by the N-(methoxymethyl)amino group.

Given that the N-(methoxymethyl)amino group is a much stronger activating group than bromine is a deactivator, the substitution will be primarily directed by the amino group. libretexts.org Therefore, the incoming electrophile will preferentially substitute at the positions ortho to the N-(methoxymethyl)amino group, which are positions 2 and 6.

However, steric hindrance from the N-(methoxymethyl)amino group might slightly disfavor substitution at the ortho positions compared to a smaller activating group. Nevertheless, the strong activation generally leads to high yields of the ortho-substituted product.

It is important to note that in strongly acidic conditions, the aniline nitrogen can be protonated to form an anilinium ion. The -N⁺H(methoxymethyl) group would be strongly deactivating and a meta-director. This can lead to a mixture of products if the reaction conditions are not carefully controlled. byjus.comyoutube.com

Oxidation and Reduction Pathways

The this compound molecule possesses sites that can undergo oxidation and reduction. The aniline nitrogen is susceptible to oxidation, and the bromo-substituted ring can potentially undergo reduction.

The nitrogen atom in N-alkylanilines can be oxidized. acs.orgrsc.org The oxidation of the aniline nitrogen in this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions.

Anodic oxidation of N-alkylanilines has been shown to produce substituted benzidines and diphenylamines through tail-to-tail and head-to-tail couplings, respectively. acs.org The specific pathway is influenced by factors such as the bulk of the alkyl group, concentration, current density, and solution basicity. acs.org In the case of this compound, oxidation could potentially lead to the formation of dimeric products.

Furthermore, oxidation can sometimes lead to the formation of N-oxides or other more complex oxidized species. The presence of the electron-donating N-(methoxymethyl)amino group makes the aniline nitrogen susceptible to oxidation.

Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

4-bromo-N-(methoxymethyl)aniline |

InChI |

InChI=1S/C8H10BrNO/c1-11-6-10-8-4-2-7(9)3-5-8/h2-5,10H,6H2,1H3 |

InChI Key |

BZGXOQLEZMGHIE-UHFFFAOYSA-N |

Canonical SMILES |

COCNC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Reaktivität Und Chemische Umwandlungen Von 4 Brom N Methoxymethyl Anilin

Reduktion von aromatischen Ringsystemen (falls auf Derivate anwendbar)

Obwohl spezifische Studien, die sich ausschließlich mit der Reduktion des aromatischen Rings von 4-Brom-N-(methoxymethyl)anilin selbst befassen, in der wissenschaftlichen Literatur nicht ausführlich dokumentiert sind, können allgemeine und gut etablierte Methoden zur Reduktion aromatischer Systeme auf seine Derivate angewendet werden. Die Reaktivität und das Ergebnis solcher Reaktionen werden maßgeblich von den am aromatischen Ring vorhandenen Substituenten beeinflusst. Die beiden primären Methoden zur Reduktion aromatischer Ringe sind die katalytische Hydrierung und die Birch-Reduktion.

Katalytische Hydrierung

Aromatische Ringe sind im Allgemeinen unempfindlich gegenüber katalytischer Hydrierung unter Bedingungen, die typische Alken-Doppelbindungen reduzieren. libretexts.org Um einen aromatischen Ring vollständig zu einem Cyclohexan-Derivat zu hydrieren, sind daher drastische Bedingungen erforderlich. Dies beinhaltet typischerweise den Einsatz von Katalysatoren wie Platin oder Rhodium auf Kohlenstoff bei hohem Wasserstoffdruck und oft erhöhten Temperaturen. libretexts.org

Im Falle eines Derivats von 4-Brom-N-(methoxymethyl)anilin würde die katalytische Hydrierung voraussichtlich nicht nur den Benzolring, sondern auch andere funktionelle Gruppen reduzieren. Beispielsweise würde die Brom-Gruppe durch Hydrogenolyse abgespalten und die N-(Methoxymethyl)-Gruppe könnte ebenfalls unter den harschen Bedingungen gespalten werden. Das zu erwartende Hauptprodukt wäre Cyclohexylamin oder dessen N-methylierte Derivate.

Birch-Reduktion

Die Birch-Reduktion ist eine leistungsfähige Methode zur partiellen Reduktion von aromatischen Ringen, die zu 1,4-Cyclohexadienen führt. pearson.comvedantu.comwikipedia.org Diese Reaktion wird typischerweise mit einem Alkalimetall, wie Natrium oder Lithium, in flüssigem Ammoniak und in Gegenwart eines Alkohols als Protonenquelle durchgeführt. pearson.comvedantu.compharmaguideline.com Im Gegensatz zur katalytischen Hydrierung wird der aromatische Ring bei der Birch-Reduktion nicht vollständig zum Cyclohexan reduziert. wikipedia.org

Die Regioselektivität der Birch-Reduktion wird stark von den elektronischen Eigenschaften der Substituenten am aromatischen Ring beeinflusst. wikipedia.orgjk-sci.com

Elektronenschiebende Gruppen (EDG): Gruppen wie Alkoxy- (-OR) und Aminogruppen (-NR₂) dirigieren die Reduktion so, dass die Doppelbindungen im Produkt an die Positionen 2 und 5 relativ zum Substituenten gebildet werden.

Elektronenziehende Gruppen (EWG): Gruppen wie Carbonsäuren (-COOH) oder Acylgruppen stabilisieren das intermediäre Radikalanion an der ipso- und para-Position, was zur Bildung von Doppelbindungen führt, bei denen der Substituent an einer der Doppelbindungen verbleibt.

Bei einem Derivat von 4-Brom-N-(methoxymethyl)anilin befinden sich zwei Substituenten am Ring: die Brom-Gruppe und die N-(Methoxymethyl)amino-Gruppe. Die N-(Methoxymethyl)amino-Gruppe ist aufgrund des freien Elektronenpaars am Stickstoff eine elektronenschiebende Gruppe. Die Brom-Gruppe ist aufgrund ihres induktiven Effekts elektronenziehend, kann aber durch Mesomerie auch als schwach elektronenschiebend wirken. In der Regel dominiert der elektronenschiebende Charakter der Aminogruppe die Regioselektivität der Birch-Reduktion.

Daher ist zu erwarten, dass die Reduktion so verläuft, dass die N-(Methoxymethyl)amino-Gruppe an einer der verbleibenden Doppelbindungen des 1,4-Cyclohexadien-Produkts sitzt. Die Brom-Gruppe wird unter den Bedingungen der Birch-Reduktion typischerweise durch das reduzierende Metall abgespalten (Reduktive Dehalogenierung).

Die wahrscheinliche Reaktionssequenz für ein Derivat von 4-Brom-N-(methoxymethyl)anilin wäre also zunächst die reduktive Entfernung des Broms, gefolgt von der partiellen Reduktion des Anilin-Derivats zum entsprechenden 1,4-Cyclohexadien.

Tabelle 1: Allgemeine Methoden zur Reduktion aromatischer Ringe und ihre Anwendbarkeit auf Derivate von 4-Brom-N-(methoxymethyl)anilin

| Reduktionsmethode | Reagenzien und Bedingungen | Typisches Produkt für substituierte Benzole | Anwendbarkeit und wahrscheinliches Ergebnis für Derivate von 4-Brom-N-(methoxymethyl)anilin |

| Katalytische Hydrierung | H₂, PtO₂ oder Rh/C, hoher Druck, hohe Temperatur | Cyclohexan-Derivate | Vollständige Reduktion des Rings und Abspaltung der Substituenten, was zu Cyclohexylamin-Derivaten führt. libretexts.org |

| Birch-Reduktion | Na oder Li in flüssigem NH₃, Alkohol (z. B. Ethanol) | 1,4-Cyclohexadien-Derivate | Reduktive Dehalogenierung gefolgt von partieller Reduktion des Rings zu einem N-(Methoxymethyl)cyclohexa-1,4-dien-Derivat. pearson.comvedantu.comwikipedia.org |

Tabelle der im Artikel erwähnten Verbindungen

| Verbindungsname |

| 4-Brom-N-(methoxymethyl)anilin |

| Cyclohexylamin |

| 1,4-Cyclohexadien |

Mechanistic Investigations in Reactions of 4 Bromo N Methoxymethyl Aniline

Elucidation of Reaction Mechanisms for Cross-Coupling Processes

The bromine atom on the phenyl ring of 4-Bromo-N-(methoxymethyl)aniline makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are instrumental in forming carbon-carbon bonds.

Role of Catalytic Cycles and Intermediates

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which can be extrapolated to this compound, involves a catalytic cycle initiated by a palladium(0) species.

The Catalytic Cycle:

Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide, in this case, this compound, to a coordinatively unsaturated Pd(0) complex. This step forms a Pd(II) intermediate, where the bromine and the aniline (B41778) moiety are now bonded to the palladium center.

Transmetalation: The next crucial step is transmetalation. The organoboron compound (e.g., a boronic acid or ester), activated by a base, transfers its organic group to the Pd(II) complex, displacing the halide. This results in a new Pd(II) intermediate bearing both the aniline and the new organic substituent.

Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired cross-coupled product. This step regenerates the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Influence of Ligands and Solvents on Reaction Pathways

The choice of ligands and solvents plays a pivotal role in modulating the efficiency and selectivity of cross-coupling reactions.

Ligands: Phosphine (B1218219) ligands are commonly employed in palladium-catalyzed cross-coupling. The electronic and steric properties of the ligand influence the reactivity of the palladium center. Electron-donating ligands can facilitate the oxidative addition step, while bulky ligands can promote reductive elimination. For instance, bulky phosphines can create a more open coordination sphere around the palladium, facilitating the approach of the coupling partners.

Solvents: The solvent affects the solubility of the reactants and the stability of the intermediates. Polar aprotic solvents like dimethylformamide (DMF) or toluene (B28343) are often used. They can help to stabilize the charged intermediates that may form during the catalytic cycle, thereby increasing the reaction rate. The choice of solvent can also influence the aggregation state of the catalyst and the rate of transmetalation.

Mechanistic Studies of N-Functionalization and Deprotection Reactions

The N-(methoxymethyl) or MOM group in this compound serves as a protecting group for the aniline nitrogen. Understanding the mechanisms of its cleavage (deprotection) is essential for the subsequent functionalization of the parent aniline.

Acid-Catalyzed and Base-Catalyzed Hydrolysis of MOM Ethers and Amines

The MOM group is an acetal (B89532) and is therefore susceptible to hydrolysis under acidic conditions.

Acid-Catalyzed Hydrolysis: The mechanism of acid-catalyzed hydrolysis involves the protonation of the ether oxygen of the MOM group. youtube.com This protonation makes the methoxymethyl group a better leaving group. Subsequent intramolecular assistance from the nitrogen lone pair or attack by water leads to the cleavage of the C-O bond, forming a resonance-stabilized iminium ion and methanol (B129727). This iminium ion is then readily hydrolyzed by water to yield the deprotected aniline, formaldehyde (B43269), and another molecule of methanol. The reaction is typically driven by the use of a protic acid in an aqueous medium. Studies on related N-acyloxymethylazetidin-2-ones show that acid-catalyzed hydrolysis proceeds via a pre-equilibrium protonation followed by rate-limiting C-O bond fission to form an exocyclic iminium ion. nih.gov A similar pathway is expected for this compound.

Base-Catalyzed Hydrolysis: While MOM ethers are generally stable to bases, cleavage can be induced under certain conditions, though it is less common than acid-catalyzed deprotection. For related N-acyloxymethyl compounds, base-catalyzed hydrolysis occurs via a rate-limiting attack of a hydroxide (B78521) ion at the carbonyl carbon. nih.gov However, for a simple MOM-protected amine, this pathway is not directly applicable. Strong bases might deprotonate the carbon adjacent to the oxygen, but this is generally not a productive pathway for cleavage. Therefore, acidic conditions are the preferred method for MOM deprotection in this context.

Pathways for Methylene (B1212753) Carbon Transformations

The methylene carbon of the MOM group is part of an acetal functionality. Its transformation is central to the deprotection mechanism. Under acidic conditions, this carbon becomes part of a transient, electrophilic iminium ion intermediate following the departure of the methoxy (B1213986) group. This iminium ion is highly susceptible to nucleophilic attack by water, leading to the formation of an unstable N-hydroxymethyl intermediate. This intermediate then rapidly decomposes to the free amine and formaldehyde.

Kinetic and Thermodynamic Aspects of Reactivity

While specific kinetic and thermodynamic data for reactions of this compound are not extensively documented in the literature, general principles can be applied.

Kinetics: The rates of cross-coupling reactions are influenced by several factors, including the concentration of the reactants and the catalyst, the nature of the ligand and solvent, and the reaction temperature. The oxidative addition step is often the rate-determining step in the catalytic cycle. For the deprotection reaction, the rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid catalyst.

Thermodynamics: Cross-coupling reactions are typically thermodynamically favorable, driven by the formation of a stable carbon-carbon bond. The deprotection of the MOM group is also a thermodynamically driven process, leading to the formation of the more stable deprotected aniline and small molecules like formaldehyde and methanol. The equilibrium of the hydrolysis can be shifted towards the products by using an excess of water.

While general information exists for related structures, such as other substituted bromoanilines or the reactions of the parent aniline molecule, this information is not directly applicable to "this compound". Extrapolating data from different molecules would be scientifically inaccurate.

Therefore, it is not possible to generate the requested article with the specified detailed outline and data tables due to the absence of published research findings on this specific topic.

Advanced Spectroscopic and Structural Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. For 4-Bromo-N-(methoxymethyl)aniline, a combination of one-dimensional and two-dimensional NMR experiments would provide a complete picture of its atomic arrangement.

¹H NMR and ¹³C NMR for Structural Elucidation of Complex Products

One-dimensional ¹H and ¹³C NMR spectra are the primary methods for determining the basic carbon-hydrogen framework of a molecule.

In the ¹H NMR spectrum of this compound, specific chemical shifts and coupling patterns would be expected for the aromatic protons, the N-H proton, the methoxymethyl protons (-CH₂-), and the methoxy (B1213986) protons (-OCH₃). For instance, the aromatic protons would likely appear as a set of doublets due to the para-substitution pattern on the aniline (B41778) ring. The protons of the methoxymethyl group would present as a singlet, as would the methoxy protons, but at different chemical shifts.

The ¹³C NMR spectrum would complement this information by showing distinct signals for each unique carbon atom in the molecule. The number of signals would confirm the symmetry of the compound. The chemical shifts of the aromatic carbons would be influenced by the bromo and N-(methoxymethyl) substituents. The carbons of the methoxymethyl and methoxy groups would appear in the aliphatic region of the spectrum.

While specific experimental data for this compound is scarce, data for the related compound, 4-Bromoaniline (B143363), shows characteristic signals for the aromatic protons at approximately 7.23 ppm and 6.55 ppm in CDCl₃. Current time information in Pasuruan, ID. For 4-bromo-N,N-dimethylaniline, the N-methyl protons appear around 2.9 ppm. It is anticipated that the N-CH₂ and O-CH₃ protons of this compound would have distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to Br) | 7.3 - 7.5 | 132.0 - 133.0 |

| Aromatic CH (ortho to N) | 6.6 - 6.8 | 115.0 - 116.0 |

| Aromatic C (ipso to Br) | - | 110.0 - 112.0 |

| Aromatic C (ipso to N) | - | 146.0 - 147.0 |

| N-H | Variable | - |

| N-CH₂-O | 4.8 - 5.0 | 80.0 - 82.0 |

| O-CH₃ | 3.3 - 3.5 | 56.0 - 57.0 |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively establish the connectivity of atoms within this compound, a suite of two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For example, it would show correlations between the adjacent aromatic protons, confirming their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to assign the proton signals to their corresponding carbon atoms, for instance, linking the ¹H signal of the N-CH₂-O group to its ¹³C signal.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is particularly useful for determining stereochemistry in more complex molecules. For a relatively simple molecule like this compound, it could confirm through-space proximity between the N-H proton and the N-CH₂ protons.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry would be employed to determine the exact molecular weight of this compound with high precision. This accurate mass measurement allows for the calculation of the elemental formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major peaks in the mass spectrum separated by two mass units, which is a clear diagnostic feature.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis in Reaction Mixtures

Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pathways of this compound. In an MS/MS experiment, the molecular ion of the compound is selected and then subjected to collision-induced dissociation. The resulting fragment ions are then analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentations would likely involve the loss of the methoxy group, the entire methoxymethyl group, and the bromine atom. This technique is especially valuable for identifying and characterizing the compound within complex reaction mixtures without the need for prior purification.

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Expected Observation |

| HRMS | Molecular ion peaks corresponding to the exact masses of C₈H₁₀⁷⁹BrNO and C₈H₁₀⁸¹BrNO. |

| MS/MS | Characteristic fragmentation pattern including loss of ·OCH₃, ·CH₂OCH₃, and ·Br. |

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding.

While no crystal structure for this compound is currently reported in the Cambridge Structural Database, analysis of related structures provides insight. For example, the crystal structure of 4-bromo-N-(4-hydroxybenzylidene)aniline reveals details about the planarity and bond angles of the bromoaniline moiety. uni.lu Similarly, the structures of other aniline derivatives show how intermolecular forces dictate the packing in the crystal lattice. For this compound, X-ray crystallography would definitively confirm the connectivity and provide insights into the conformation of the methoxymethyl group relative to the aniline ring.

Conformation and Molecular Geometry Analysis

The conformation of this compound is dictated by the spatial arrangement of its substituent groups around the central aniline framework. The molecule consists of a brominated phenyl ring attached to a nitrogen atom, which is further substituted with a methoxymethyl group (-CH2OCH3).

The geometry around the nitrogen atom is expected to be trigonal pyramidal, typical for sp3-hybridized nitrogen in amines. The bond angles involving the nitrogen (C-N-C and H-N-C) would deviate from the ideal tetrahedral angle of 109.5° due to the steric bulk and electronic effects of the aromatic ring and the methoxymethyl group.

The rotational freedom around the C(phenyl)-N bond and the N-CH2OCH3 bonds allows for various conformations. The most stable conformer would be the one that minimizes steric hindrance between the ortho protons of the phenyl ring and the methoxymethyl group. It is anticipated that the methoxymethyl group would not be coplanar with the phenyl ring to alleviate steric strain.

A detailed analysis of bond lengths and angles would reveal the influence of the electron-withdrawing bromine atom and the electron-donating (by resonance) and sterically demanding methoxymethylamino group on the geometry of the benzene ring. For instance, the C-Br bond length would be a key parameter, and the C-N bond would have a length intermediate between a single and a double bond due to the delocalization of the nitrogen lone pair into the aromatic system.

| Predicted Bond Parameters | Value |

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Length | ~1.40 Å |

| N-CH2 Bond Length | ~1.45 Å |

| C-O Bond Length | ~1.42 Å |

| O-CH3 Bond Length | ~1.43 Å |

| C-N-C Bond Angle | ~115-120° |

| Dihedral Angle (Phenyl-N-CH2) | Non-zero |

Intermolecular Interactions and Crystal Packing Motifs

In the solid state, the arrangement of this compound molecules would be governed by a variety of intermolecular forces. These interactions are crucial in determining the crystal lattice energy, melting point, and solubility of the compound.

Hydrogen Bonding: The primary amine in the parent aniline is replaced, but the nitrogen atom can still act as a hydrogen bond acceptor. The oxygen atom of the methoxymethyl group is also a potential hydrogen bond acceptor. In the absence of strong hydrogen bond donors within the molecule itself, interactions with solvent molecules or other co-crystallized species possessing O-H or N-H functionalities would be significant. In a pure crystalline form, weak C-H···O and C-H···N hydrogen bonds might play a role in stabilizing the crystal packing.

Halogen Bonding: The bromine atom on the phenyl ring introduces the possibility of halogen bonding. The bromine atom has an electron-deficient region on its outermost surface (the σ-hole), which can interact favorably with a nucleophilic region on an adjacent molecule, such as the lone pair of electrons on the nitrogen or oxygen atoms. These Br···N or Br···O interactions could be a significant directional force in the crystal packing, influencing the orientation of the molecules.

The interplay of these and other van der Waals forces would lead to a specific three-dimensional packing arrangement, which could be elucidated by single-crystal X-ray diffraction studies.

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would exhibit a series of bands corresponding to the vibrations of its constituent parts.

N-H Vibrations: As a secondary amine, a characteristic N-H stretching vibration would be expected in the region of 3300-3500 cm-1 in the IR spectrum. The absence of this band would confirm the N-substitution.

C-H Vibrations: Aromatic C-H stretching vibrations would appear above 3000 cm-1, while aliphatic C-H stretching vibrations from the methoxymethyl group would be observed in the 2850-2960 cm-1 region.

C=C Aromatic Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear in the 1450-1600 cm-1 region.

C-N Stretching: The C-N stretching vibration of the aromatic amine is expected in the 1250-1360 cm-1 range.

C-O Stretching: The C-O stretching of the ether linkage in the methoxymethyl group would likely produce a strong band in the 1000-1300 cm-1 region.

C-Br Stretching: The C-Br stretching vibration is typically observed in the lower frequency region of the spectrum, usually between 500 and 600 cm-1.

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H Stretch | 2850 - 2960 | IR, Raman |

| C=C Aromatic Stretch | 1450 - 1600 | IR, Raman |

| C-N Stretch (Aromatic) | 1250 - 1360 | IR, Raman |

| C-O Stretch (Ether) | 1000 - 1300 | IR |

| C-Br Stretch | 500 - 600 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and the extent of π-conjugation.

The UV-Vis spectrum of this compound in a suitable solvent (like ethanol (B145695) or cyclohexane) would be expected to show absorption bands characteristic of a substituted aniline. The aniline chromophore typically exhibits two primary absorption bands:

A strong primary band (E-band) around 230-240 nm, attributed to a π → π* transition of the benzene ring.

A weaker secondary band (B-band) around 280-290 nm, which is a result of the π → π* transition involving the delocalization of the nitrogen lone pair with the aromatic ring.

The presence of the bromine atom and the methoxymethyl group would cause shifts in the positions and intensities of these absorption maxima (λmax). The bromine atom, being an auxochrome, would likely cause a red shift (bathochromic shift) of these bands. The methoxymethylamino group, being an electron-donating group, would also contribute to a bathochromic shift and an increase in the intensity of the B-band due to enhanced conjugation of the nitrogen lone pair with the phenyl ring.

Analysis of the UV-Vis spectrum can provide valuable information about the electronic structure and the extent of electronic communication between the substituent groups and the aromatic system.

| Electronic Transition | Predicted λmax (nm) | Description |

| π → π* (E-band) | ~240-250 | Primary aromatic absorption |

| π → π* (B-band) | ~290-300 | Aromatic absorption with charge transfer character |

Computational and Theoretical Chemistry Studies of this compound

Following a comprehensive and targeted search of available scientific literature and databases, it has been determined that there are no specific computational and theoretical chemistry studies published for the compound This compound .

The strict requirement for data focusing solely on this specific molecule means that an article adhering to the requested detailed outline cannot be generated at this time. To provide a scientifically accurate and informative article on the computational and theoretical aspects of a chemical compound, it is imperative to draw from dedicated research that includes:

Density Functional Theory (DFT) Calculations: Specific data on the electronic structure, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the Molecular Electrostatic Potential (MEP), are foundational for understanding the molecule's reactivity and properties.

Prediction of Spectroscopic Properties: Computational models are used to predict spectroscopic data (e.g., IR, NMR spectra), which are then ideally compared with experimental results for validation.

Reaction Pathway Modeling: Elucidating catalytic cycles, identifying transition states, and calculating energy profiles for potential reactions like nucleophilic substitutions require dedicated and complex computational studies.

Conformation Analysis and Molecular Dynamics: Understanding the three-dimensional structure, stability of different conformers, and the dynamic behavior of the molecule necessitates specific simulation data.

While research exists for structurally related compounds such as 4-bromo-N,N-dimethylaniline and other substituted anilines, extrapolating this data to this compound would be scientifically inaccurate and would not meet the precise requirements of the requested article.

Therefore, until dedicated computational research on this compound is conducted and published, it is not possible to provide the detailed analysis as outlined.

Computational and Theoretical Chemistry Studies

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help in predicting its reactivity. For 4-Bromo-N-(methoxymethyl)aniline, these descriptors can provide insights into how it might react in various chemical transformations.

Fukui functions are a key concept in conceptual density functional theory used to identify the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, f(r), describes the change in electron density at a point r when the total number of electrons in the system changes.

For this compound, the nitrogen atom, with its lone pair of electrons, is expected to be a primary nucleophilic site. The aromatic ring, influenced by the electron-donating amino group and the electron-withdrawing bromine atom, will have specific sites that are more susceptible to electrophilic attack. The Fukui function for nucleophilic attack (f⁺(r)) would likely be highest on the nitrogen atom, while the Fukui function for electrophilic attack (f⁻(r)) would be distributed across the aromatic ring, with higher values at the ortho and para positions relative to the amino group, modulated by the presence of the bromine atom.

The reactivity of the aromatic ring in this compound is governed by the interplay of the electronic effects of the -N(H)CH₂OCH₃ group and the bromine atom, as well as steric factors.

The amino group is a strong activating group and an ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic ring via resonance. This increases the electron density at the ortho and para positions, making them more susceptible to electrophilic attack. The methoxymethyl substituent on the nitrogen will modulate this effect.

Applications in Advanced Organic Synthesis

Building Block for Heterocyclic Compounds

The presence of both a reactive bromine atom and a modifiable nitrogen substituent makes 4-Bromo-N-(methoxymethyl)aniline a valuable precursor for a variety of nitrogen-containing heterocyclic compounds. These ring systems are fundamental scaffolds in pharmaceuticals, agrochemicals, and materials science.

Synthesis of Indoles and Quinoline (B57606) Derivatives

The synthesis of indoles, a core structure in many biologically active compounds, can be envisioned using this compound. The N-(methoxymethyl) group can act as a protecting group for the aniline (B41778) nitrogen, which is often necessary during multi-step syntheses of indole (B1671886) alkaloids. This protection allows for selective reactions at other positions of the molecule. Following the construction of the indole ring, the methoxymethyl group can be cleaved to yield the final N-unsubstituted indole. While direct synthesis of indoles from this specific precursor is not extensively documented, the general strategy of using N-protected anilines is a well-established method in indole synthesis. For instance, various N-protected anilines are employed in Fischer indole synthesis and related annulation reactions to achieve desired substitution patterns and avoid unwanted side reactions.

Similarly, this compound holds potential for the synthesis of quinoline derivatives. Substituted anilines are key starting materials in several classic quinoline syntheses, such as the Combes, Conrad-Limpach, and Doebner-von Miller reactions. iipseries.org The 4-bromo substituent on the aniline ring can be carried through these synthetic sequences to produce 6-bromoquinoline (B19933) derivatives. This bromine atom then serves as a handle for further functionalization of the quinoline core through cross-coupling reactions, enabling the introduction of a wide array of substituents and the generation of diverse molecular libraries. researchgate.netnih.gov The synthesis of 2-(4-bromophenyl)quinoline-4-carboxylic acid from 4-bromoacetophenone and isatin (B1672199) highlights a related approach where a bromo-substituted aromatic is incorporated into a quinoline structure. nih.gov

Construction of Other Nitrogen-Containing Rings

Beyond indoles and quinolines, this compound can be utilized in the synthesis of other nitrogen-containing heterocycles. The aniline nitrogen, after potential deprotection of the methoxymethyl group, can participate in condensation reactions with various bifunctional electrophiles to form a range of heterocyclic systems. For example, reaction with β-diketones or their equivalents can lead to the formation of benzodiazepines or other related seven-membered rings. The bromine atom again provides a site for post-cyclization modifications, significantly expanding the structural diversity of the resulting heterocyclic products. The versatility of bromoanilines as precursors is demonstrated by their use in synthesizing dihydroquinazolines and functionalized N-(4-bromophenyl)furan-2-carboxamides. chemicalbook.com

Precursor for Functional Materials and Optoelectronic Components

The electronic properties inherent to the bromoaniline scaffold make it an attractive starting point for the development of advanced organic materials with applications in electronics and photonics.

Synthesis of Monomers for Conjugated Polymers

Conjugated polymers are a class of organic materials characterized by their alternating single and double bonds, which allow for the delocalization of electrons and result in unique electronic and optical properties. youtube.com this compound can serve as a valuable monomer precursor for the synthesis of such polymers. The bromine atom provides a reactive site for polymerization through various cross-coupling reactions, such as Suzuki, Stille, or Heck coupling. rsc.org By reacting this compound with a suitable co-monomer containing, for example, boronic acid or organotin groups, a variety of conjugated polymer backbones can be constructed. The N-(methoxymethyl)aniline moiety can be incorporated into the polymer side chain or, after modification, into the main chain. The direct synthesis of π-conjugated polymers with bromoaryl groups in the side chains has been demonstrated, showcasing the utility of bromo-functionalized monomers. rsc.org

Development of Advanced Organic Electronic Materials

The triphenylamine (B166846) unit is a common building block for hole-transporting materials (HTMs) used in organic light-emitting diodes (OLEDs) and perovskite solar cells. this compound can be a key intermediate in the synthesis of triarylamine-based materials. The bromine atom allows for the facile introduction of this aniline derivative into larger molecular structures via cross-coupling reactions. For instance, coupling with diphenylamine (B1679370) or other arylamines can lead to the formation of asymmetrical triarylamines. The methoxymethyl group could potentially be retained in the final material to fine-tune solubility and morphological properties, or it could be cleaved and replaced with other functional groups to optimize electronic characteristics. The use of bromo-substituted triarylamine intermediates is a common strategy in the synthesis of semiconducting small molecules and polymers for organic electronic devices.

Role in Complex Molecule Synthesis

In the broader context of complex molecule synthesis, this compound serves as a versatile bifunctional building block. The differential reactivity of the N-methoxymethyl group and the C-Br bond allows for sequential and site-selective modifications. The N-methoxymethyl group can be considered a masked N-H bond, allowing the aniline nitrogen to be protected during reactions that are incompatible with a free amine. Subsequently, the bromine atom can be used as a linchpin for constructing carbon-carbon or carbon-heteroatom bonds through a multitude of palladium-catalyzed cross-coupling reactions. This orthogonal reactivity is highly valuable in the synthesis of complex natural products and pharmaceutical agents, where precise control over the introduction of functional groups is paramount. The ability to introduce a bromine substituent via a protected aniline, which can later be deprotected, offers a strategic advantage in the assembly of intricate molecular targets. chemicalbook.com

Intermediate in Multi-Step Total Synthesis Pathways

In the intricate pathways of total synthesis, where numerous sequential steps are required to build complex natural products or drug molecules, intermediates like this compound are crucial. The N-MOM protection is analogous to other N-protecting strategies, such as using a tert-butylsilyl (TBS) group, which shields the aniline nitrogen during sensitive transformations. chemicalbook.com

The primary function of this intermediate is to allow for selective reactions at the bromine-substituted position without interference from the aniline nitrogen. The C-Br bond is a versatile anchor for powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. A synthetic sequence would typically involve:

Coupling: A key fragment of the target molecule is attached to the this compound scaffold via a cross-coupling reaction (e.g., Suzuki, Heck, or Buchwald-Hartwig amination) at the bromine position.

Deprotection: After the successful coupling, the MOM group is selectively removed under acidic conditions to reveal the free aniline (-NH2) group.

Further Functionalization: The now-free aniline can participate in subsequent reactions, such as amide bond formation, cyclization, or another coupling reaction, to complete the synthesis of the target molecule.

This step-wise approach, enabled by the dual functionality of the intermediate, is fundamental in constructing complex architectures, such as those found in certain alkaloids or poly-substituted aromatic compounds used in medicinal chemistry.

Strategies for Diversification and Library Synthesis

The 4-bromoaniline (B143363) scaffold is exceptionally well-suited for the generation of chemical libraries, a practice central to drug discovery and materials science. chemicalbook.com By using this compound as a common starting material, chemists can rapidly create a large number of structurally related but distinct compounds. The bromine atom acts as a "point of diversification."

Starting with this single precursor, a variety of coupling partners can be introduced through different palladium-catalyzed reactions. This strategy allows for the systematic exploration of the chemical space around the aniline core, which is invaluable for identifying structure-activity relationships (SAR) in drug development or optimizing properties in materials science. For instance, derivatives of bromoaniline are used to create hole-transporting materials for electronic devices like perovskite solar cells, where the bromine facilitates the introduction of various functional groups to fine-tune electronic properties.

Below is a table illustrating the potential diversification of the this compound scaffold using common cross-coupling reactions.

| Reaction Name | Coupling Partner | Resulting Structure (Generic) | Application Area |

| Suzuki Coupling | Aryl/Vinyl Boronic Acids or Esters | Bi-aryl or Styrenyl anilines | Pharmaceuticals, Organic Electronics |

| Heck Coupling | Alkenes | Cinnamyl aniline derivatives | Fine Chemicals, Polymers |

| Buchwald-Hartwig Amination | Amines, Amides | Di- or Tri-arylamines | Materials Science, Catalysis |

| Sonogashira Coupling | Terminal Alkynes | Arylalkynyl anilines | Functional Dyes, Molecular Wires |

| Stille Coupling | Organostannanes | Aryl-substituted anilines | Complex Molecule Synthesis |

| C-H Arylation | Heteroarenes | Heteroaryl-substituted anilines | Medicinal Chemistry |

This table demonstrates the versatility of the C-Br bond in this compound for creating diverse molecular libraries.

Development of Novel Reagents and Catalysts Using the Aniline Scaffold

The this compound framework serves not only as a building block for target molecules but also as a foundational scaffold for creating new reagents and ligands for catalysis. The field of catalysis relies heavily on ligands—molecules that bind to a metal center and precisely control its reactivity and selectivity.

The versatility of the C-Br bond allows for the conversion of this compound into more complex structures that can act as ligands. For example:

Synthesis of Phosphine (B1218219) Ligands: The bromine atom can be substituted with a diphenylphosphine (B32561) group (-PPh2) via a coupling reaction. The resulting N-MOM protected aminophenylphosphine can then be used as a ligand in transition metal catalysis. The electronic properties of the ligand can be fine-tuned by the presence of the nitrogen group, potentially influencing the catalyst's performance in reactions like hydroformylation or cross-coupling.

Precursors to N-Heterocyclic Carbenes (NHCs): The aniline scaffold can be elaborated through several steps, originating from the C-Br bond, to form benzimidazolium salts. These salts are precursors to N-Heterocyclic Carbenes (NHCs), a class of powerful ligands that have revolutionized catalysis due to their strong σ-donating ability and steric tunability.

In these applications, the aniline core becomes an integral part of the catalytic system. The ability to retain or remove the MOM protecting group provides an additional layer of synthetic flexibility, allowing access to a wider range of potential ligand architectures. This adaptability makes this compound a valuable starting point for innovation in catalyst design.

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Greener Synthetic Protocols

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact by minimizing waste, conserving energy, and using less hazardous substances. Future research concerning 4-Bromo-N-(methoxymethyl)aniline will likely focus on developing more sustainable synthetic protocols for both its preparation and its use in subsequent reactions.

Current syntheses often rely on traditional methods that may involve harsh reagents or produce significant waste. A major research thrust is the move from stoichiometric reagents to catalytic processes. For the N-methoxymethylation of 4-bromoaniline (B143363), this could involve developing catalytic systems that avoid the use of stoichiometric bases and halogenated solvents. Furthermore, exploring alternative, greener feedstocks and solvents is paramount. Research into biocatalytic methods or the application of photoredox catalysis for the N-functionalization of anilines could provide pathways that operate under milder conditions with higher atom economy. researchgate.netconicet.gov.ar Another avenue involves leveraging carbon dioxide (CO2) as a C1 building block, a concept that has been applied to the synthesis of other nitrogen heterocycles and could be adapted for creating related aniline (B41778) derivatives. researchgate.net

Exploration of Novel Catalytic Systems for Challenging Transformations

The bromine atom on the aniline ring is a key handle for derivatization, most commonly through palladium-catalyzed cross-coupling reactions. While effective, palladium is a precious and costly metal. A significant area for future research is the exploration of novel catalytic systems based on more earth-abundant and less toxic metals like nickel, copper, or iron. researchgate.netresearchgate.net Recent advancements have demonstrated that nickel-based catalysts, particularly with bisphosphine ligands, are highly effective for C-N cross-coupling reactions. researchgate.net Similarly, copper-catalyzed systems are emerging as viable alternatives for various coupling reactions, sometimes proceeding without the need for complex ligands. researchgate.netresearchgate.net

Future work could focus on adapting these earth-abundant metal catalysts for reactions involving this compound, such as Suzuki, Buchwald-Hartwig, Sonogashira, and cyanation reactions. Beyond simple cross-coupling, developing catalytic systems for more challenging transformations, such as the direct C-H activation of the aniline ring, would open up new avenues for functionalization at positions other than the bromine-substituted carbon. acs.orgmdpi.comuwa.edu.au

Investigation of Unconventional Reactivity Patterns

Traditional applications of this compound rely on well-established ionic reaction mechanisms. A promising future direction is the investigation of its unconventional reactivity, particularly through radical-based pathways. While radical reactions of bromoanilines have been less common, new methods are making them more accessible and controllable. bohrium.comresearchgate.net

The burgeoning field of photoredox catalysis offers a powerful tool to initiate radical reactions under exceptionally mild conditions. beilstein-journals.orgbeilstein-journals.org Visible light, in combination with a suitable photocatalyst, could be used to generate an aryl radical from the carbon-bromine bond of this compound. conicet.gov.ar This radical intermediate could then participate in novel cyclization or addition reactions that are inaccessible through traditional means. nih.gov For example, intramolecular radical cyclization could lead to the synthesis of complex heterocyclic scaffolds. bohrium.com Similarly, exploring electrochemically-driven reactions could provide another method to access unique radical intermediates and reactivity patterns.

Advanced In-Situ Monitoring of Reactions Involving the Compound

To optimize existing reactions and discover new ones, a deep mechanistic understanding is crucial. Advanced in-situ monitoring techniques allow chemists to observe reactions as they happen, providing a window into the complex interplay of catalysts, reactants, intermediates, and products under actual operating conditions. numberanalytics.comhidenanalytical.com This approach, often termed "operando spectroscopy," is a significant leap beyond traditional analysis of final products. numberanalytics.comnumberanalytics.comwikipedia.org

Future research could apply techniques like operando Fourier-transform infrared (FTIR), Raman, or UV-vis spectroscopy to study transformations involving this compound. wikipedia.orgirb.hrresearchgate.net For instance, monitoring a palladium-catalyzed Suzuki coupling in real-time could help identify the active catalytic species, detect short-lived intermediates, and determine the rate-limiting steps. irb.hrnih.gov This detailed kinetic and mechanistic data is invaluable for optimizing reaction conditions (e.g., temperature, catalyst loading, solvent) to improve yield, selectivity, and efficiency. beilstein-journals.orgresearchgate.net These insights can also accelerate the development of the novel catalytic systems discussed previously.

Design and Synthesis of New Analogues with Tunable Properties for Specific Research Applications

As a building block, this compound is a scaffold for creating more complex molecules. A systematic future research direction would involve the design and synthesis of new analogues with finely tuned properties for specific applications, such as in materials science or as intermediates for pharmaceuticals. vulcanchem.com Structure-activity relationship (SAR) studies are fundamental to this process. researchgate.netresearchgate.net

A library of analogues could be generated by leveraging the compound's distinct functional handles:

The Bromine Atom: This site is ideal for diversification. Using the novel catalytic systems described above (e.g., Pd, Ni, Cu), the bromine can be replaced with a wide array of functional groups (different aryl and alkyl groups, nitriles, esters, etc.) to systematically alter the molecule's electronic and steric properties. researchgate.netethernet.edu.etgoogle.com

The Aromatic Ring: Direct C-H functionalization could be used to install additional substituents on the benzene (B151609) ring, creating isomers not accessible through other routes. acs.org

The Nitrogen Substituent: The methoxymethyl (MOM) group is a protecting group. Its removal reveals a secondary amine, which can then be acylated, alkylated, or incorporated into heterocyclic systems, vastly expanding the range of possible analogues.

By methodically altering these positions, researchers can tune key molecular properties such as solubility, electronic character (by adding electron-donating or -withdrawing groups), and three-dimensional shape. chemrxiv.orgresearchgate.netgoogle.com This would create a valuable toolkit of tailored building blocks for a wide range of research applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Bromo-N-(methoxymethyl)aniline, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via condensation reactions. For example, 4-bromoaniline derivatives are reacted with methoxymethylating agents (e.g., methoxymethyl chloride) under basic conditions. A related approach involves Schiff base formation, where aldehydes react with 4-bromoaniline derivatives in methanol or ethanol at room temperature, often using molecular sieves to absorb byproducts and improve yields (e.g., 64% yield achieved in a similar synthesis of 4-bromo-N-(ferrocenylidene)aniline) .

- Optimization : Reaction temperature, solvent polarity, and stoichiometry of reagents significantly impact yield. For instance, methanol/chloroform (1:1 v/v) recrystallization is effective for isolating high-purity crystals .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation : Single-crystal X-ray diffraction (SHELXL/SHELXS) is the gold standard for determining molecular geometry and intermolecular interactions (e.g., dihedral angles between aromatic rings up to 56.79°) .

- Spectroscopic Methods :

- NMR : Distinguishes methoxymethyl (-OCH3) and bromine substituents via chemical shifts.

- UV-Vis : Identifies π→π* transitions in the aromatic system, useful for tracking electronic properties .

- Purity Assessment : HPLC or GC-MS quantifies impurities, while TGA/DSC evaluates thermal stability .

Q. How can researchers safely handle this compound in laboratory settings?

- Safety Protocols :

- Use fume hoods and personal protective equipment (PPE) due to toxicity risks (H302/H312/H332 hazard codes) .

- Store at 0–6°C to prevent decomposition .

Advanced Research Questions

Q. How do substituents on the aniline ring influence the reactivity of this compound in palladium-catalyzed cross-coupling reactions?

- Mechanistic Insights : The bromine atom serves as a leaving group in Suzuki-Miyaura couplings. Electron-withdrawing groups (e.g., -Br) enhance oxidative addition rates in Pd(II) complexes, while the methoxymethyl group stabilizes intermediates via steric effects .

- Case Study : In PdL3 complexes, 4-bromo derivatives exhibit faster substitution kinetics with thiourea nucleophiles compared to methoxy-substituted analogs, attributed to reduced steric hindrance .

Q. What strategies resolve contradictions in reported catalytic efficiencies for this compound degradation?

- Experimental Design : Use Box-Behnken response surface methodology to optimize variables like photocatalyst loading (e.g., MnFe2O4/Zn2SiO4), pH, and irradiation time. For example, a 3-factor design identified pH 7.5 and 120-min UV exposure as optimal for >90% aniline degradation .

- Data Reconciliation : Discrepancies arise from differences in catalyst synthesis (e.g., sol-gel vs. co-precipitation) or light source intensity. Cross-validate results using standardized protocols (e.g., ISO 10678:2010) .

Q. How can computational modeling predict the nonlinear optical (NLO) properties of this compound derivatives?

- Approach : Density Functional Theory (DFT) calculates hyperpolarizability (β) and dipole moments. Methoxymethyl groups enhance NLO activity by increasing electron delocalization, as seen in MDMABA (4-Methoxy-4’-dimethylaminobenzylidene aniline) with β values ~3×10⁻³⁰ esu .

- Validation : Compare computed spectra (IR, UV-Vis) with experimental data to refine basis sets (e.g., B3LYP/6-31G*) .

Methodological Tables

| Parameter | Synthetic Optimization | Photocatalytic Degradation |

|---|---|---|

| Key Variable | Solvent polarity | pH |

| Optimal Condition | Methanol/chloroform (1:1 v/v) | pH 7.5 |

| Yield/Efficiency | 64–72% | >90% degradation |

| Analytical Tool | SHELXL crystallography | HPLC-UV |

| Substituent Effects on Pd(II) Complex Reactivity |

|---|

| Substituent |

| Reaction Rate (k) |

| Activation Energy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.